molecular formula C17H12N4OS B2448333 N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1210387-22-6

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2448333
CAS No.: 1210387-22-6
M. Wt: 320.37
InChI Key: ZWZVUPSKOMYCEA-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazole and benzo[d]thiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 4-(1H-pyrazol-3-yl)aniline with benzo[d]thiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. Solvent selection and purification methods are also crucial to ensure the compound’s purity and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is explored for its use in developing new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

    Pyrazole Derivatives: Compounds like 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole have similar structural features and biological activities.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and its derivatives are known for their antimicrobial and anticancer properties.

    Indole Derivatives: Compounds like indole-3-carboxamide share structural similarities and are studied for their biological activities.

Uniqueness: N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is unique due to its combined pyrazole and benzo[d]thiazole structures, which provide a versatile platform for interacting with various biological targets. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(17-20-14-3-1-2-4-15(14)23-17)19-12-7-5-11(6-8-12)13-9-10-18-21-13/h1-10H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZVUPSKOMYCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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